Cas no 332898-44-9 (8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinoline)

8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinoline 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
- 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline(SALTDATA: FREE)
- AC1MIZF8
- AG-F-12191
- CTK4H0338
- MolPort-001-959-618
- Oprea1_398189
- Oprea1_616472
- SMSF0010072
- STOCK1N-07199
- 8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinoline
-
- MDL: MFCD00455419
- インチ: InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
- InChIKey: HFSXFXXXGXEDJT-UHFFFAOYSA-N
- ほほえんだ: CC1CC2=C(C3=C(C=CC(=C3)Br)N=C2C)O1
計算された属性
- せいみつぶんしりょう: 277.01000
- どういたいしつりょう: 277.01
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.468
- ふってん: 385.4°C at 760 mmHg
- フラッシュポイント: 186.9°C
- 屈折率: 1.644
- PSA: 22.12000
- LogP: 3.62910
8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B626380-10mg |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P007GX6-1g |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 95% | 1g |
$96.00 | 2025-02-22 | |
Ambeed | A763077-1g |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 95+% | 1g |
$108.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784487-1g |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 98% | 1g |
¥3042.00 | 2024-05-18 | |
abcr | AB220128-1 g |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline; 95% |
332898-44-9 | 1g |
€137.20 | 2023-06-22 | ||
TRC | B626380-50mg |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
TRC | B626380-100mg |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
332898-44-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
abcr | AB220128-1g |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, 95%; . |
332898-44-9 | 95% | 1g |
€137.20 | 2025-02-15 | |
A2B Chem LLC | AD47722-1g |
8-BROMO-2,4-DIMETHYL-2,3-DIHYDROFURO[3,2-C]QUINOLINE |
332898-44-9 | 95% | 1g |
$61.00 | 2024-04-20 |
8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinoline 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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3. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
8-Bromo-2,4-dimethyl-2,3-dihydrofuro3,2-cquinolineに関する追加情報
Exploring the Properties and Applications of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline (CAS No. 332898-44-9)
The compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline (CAS No. 332898-44-9) is a fascinating heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This furoquinoline derivative combines the structural motifs of a furan ring and a quinoline core, making it an interesting subject for both academic research and industrial applications. The presence of a bromine substituent at the 8-position and methyl groups at the 2- and 4-positions further enhances its reactivity and versatility in synthetic chemistry.
In the realm of medicinal chemistry, 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has been explored as a potential scaffold for drug discovery. Researchers are particularly interested in its pharmacophore properties, which could be leveraged to develop novel therapeutic agents. The quinoline moiety is known for its presence in many FDA-approved drugs, and the addition of the furan ring and bromine atom introduces new dimensions for structure-activity relationship (SAR) studies. This compound's potential applications in targeting enzyme inhibition or receptor modulation are currently under investigation, aligning with the growing demand for innovative small-molecule drugs.
From a materials science perspective, this compound's photophysical properties make it a candidate for organic electronic applications. The conjugated system inherent in the quinoline-furan hybrid structure suggests possible utility in OLEDs (organic light-emitting diodes) or solar cell technologies. Recent studies have focused on how the bromine substituent affects the compound's electronic characteristics and charge transport properties, which are critical parameters in the development of next-generation organic semiconductors.
The synthetic accessibility of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has also been a topic of interest in organic synthesis communities. Chemists are exploring various catalytic methods and green chemistry approaches to optimize its production, addressing the increasing demand for sustainable chemical processes. The compound serves as an important building block for more complex molecular architectures, particularly in the construction of polycyclic systems with potential biological activity.
In analytical chemistry, the characterization of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully elucidate its structure. These studies contribute to our understanding of how substituent effects influence the overall molecular conformation and electronic distribution in such hybrid systems.
The growing interest in heterocyclic compounds like 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline reflects broader trends in chemical research. As scientists seek to address challenges in drug discovery, materials development, and sustainable chemistry, such molecules offer valuable platforms for innovation. Future research directions may explore its potential in catalysis, as a ligand in coordination chemistry, or in the development of fluorescent probes for biological imaging.
For researchers working with CAS No. 332898-44-9, proper handling and storage are essential to maintain the compound's stability. While not classified as hazardous under standard conditions, it's recommended to store this chemical in a cool, dry environment protected from light, following general laboratory safety protocols. The compound's solubility profile and reactivity characteristics should be carefully considered when designing experiments.
The commercial availability of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has increased in recent years, with several specialty chemical suppliers offering it for research purposes. This accessibility has facilitated broader investigation into its properties and applications, contributing to the growing body of literature on furoquinoline derivatives. As research continues, we can anticipate new discoveries about this compound's potential across multiple scientific disciplines.
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